molecular formula C11H11NO B1403610 2-(4-Formylphenyl)-2-methylpropanenitrile CAS No. 1146695-65-9

2-(4-Formylphenyl)-2-methylpropanenitrile

Cat. No. B1403610
M. Wt: 173.21 g/mol
InChI Key: UNFSWHAXPWPHPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-(4-Formylphenyl)-2-methylpropanenitrile”, related compounds have been synthesized through various methods. For instance, a ring cleavage methodology reaction was used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported the synthesis of crystalline and chemically stable 4-carboxyl-quinoline linked COFs (QL-COFs) via Doebner reactions .

Scientific Research Applications

  • Radical-Mediated Degradation Studies : 2,2'-Azobis(2-methylpropanenitrile) (AIBN), a related compound, is widely used in radical-mediated degradation studies of pharmaceutical compounds. A stable product formed during AIBN's decomposition, N-(1-cyano-1-methylethyl)-2-methylpropanamide, can be detected and used to monitor the formation of free radical species (Wells-Knecht & Dunn, 2019).

  • Antimicrobial Agent and Penicillin-Binding Protein Inhibition : Methyl (2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl) prop-2-enoate, a compound with a similar formylphenyl group, shows potential as an antimicrobial agent. It also may inhibit penicillin-binding protein, PBP-2X (Murugavel et al., 2016).

  • Hydrolysis of Carbonyl Compounds : The alkaline hydrolysis of 2-formylbenzonitrile, which shares a formylphenyl group with the compound of interest, has been studied to understand reaction mechanisms and intramolecular catalysis (Bowden et al., 1997).

  • Supramolecular Assembly and Noncovalent Interactions : Studies of 2- and 4-formylphenyl arylsulfonates, which are structurally related, provide insights into noncovalent interactions like hydrogen bonding and π-π interactions in supramolecular architectures (Andleeb et al., 2018).

  • Synthesis of PI3K/mTOR Inhibitors : 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, a related compound, is an important intermediate in the synthesis of PI3K/mTOR inhibitors, which are significant in cancer treatment research (Lei et al., 2015).

Future Directions

The future directions in the field of covalent organic frameworks (COFs) include the development of highly efficient strategies and reproducible procedures for achieving high-quality COFs . Another promising direction is the design of highly efficient COF-based ECL luminophores .

properties

IUPAC Name

2-(4-formylphenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-11(2,8-12)10-5-3-9(7-13)4-6-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFSWHAXPWPHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Formylphenyl)-2-methylpropanenitrile

CAS RN

1146695-65-9
Record name 2-(4-formylphenyl)-2-methylpropanenitrile
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of lithium tris(dihexylamino)aluminum hydride, prepared according to Cha, J. S., et al; Org. Prep. Proc. Int. 1992, 24(3), 331-334, (21.2 g, 36 mmol) in THF (20 mL) was added via syringe to a solution of Example 35A (3.50 g, 20.6 mmol) in THF (50 mL) at 0° C. The reaction was allowed to proceed for 8 hr at 0° C., and then carefully quenched by addition of 3 N aq HCl(100 mL). The mixture was diluted with EtOAc, and the separated aqueous phase was extracted with EtOAc. The combined organic layer was washed with brine causing a white precipitate to form, which was filtered off. The filtrate was dried over Na2SO4, filtered, and concentrated in vacuo. The resulting yellow solid was triturated with hexanes and filtered. The filtrate was concentrated in vacuo, and the residue was purified by flash chromatography (Analogix® Intelliflash 280; 5% to 25% EtOAc/hexanes eluant; SF40-115 g column) to yield 2.24 g (63%) of the title compound as a pale yellow oil. 1H NMR (300 MHz, DMSO-d6) δ 10.03 (s, 1H), 8.00-7.93 (m, 2H), 7.80-7.74 (m, 2H), 1.73 (s, 6H). MS (DCI+) m/z 173 (M+).
Name
lithium tris(dihexylamino)aluminum hydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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